molecular formula C8H10S2 B13060560 4,5,6,7-Tetrahydro-1-benzothiophene-4-thiol

4,5,6,7-Tetrahydro-1-benzothiophene-4-thiol

Katalognummer: B13060560
Molekulargewicht: 170.3 g/mol
InChI-Schlüssel: RRKKBFDAGRFMGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5,6,7-Tetrahydro-1-benzothiophene-4-thiol is an organic compound with the molecular formula C8H10S. It is a derivative of benzothiophene, characterized by the presence of a thiol group at the fourth position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene-4-thiol typically involves the condensation of amino carboxyalkyl derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde, yielding a potentially tridentate Schiff base. This Schiff base can then form a series of copper (II) complexes . Another method involves the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 3-iminobutyronitrile, resulting in the formation of hydrazone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up processes in industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

4,5,6,7-Tetrahydro-1-benzothiophene-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4,5,6,7-Tetrahydro-1-benzothiophene-4-thiol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4,5,6,7-Tetrahydro-1-benzothiophene-4-thiol involves its interaction with molecular targets such as enzymes and receptors. For instance, derivatives of this compound have been shown to inhibit enzymes like pyruvate dehydrogenase kinase 1 (PDK1) and lactate dehydrogenase A (LDHA), which are involved in metabolic pathways associated with cancer cell proliferation . The compound’s thiol group plays a crucial role in these interactions, forming covalent bonds with the active sites of the target enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,5,6,7-Tetrahydrobenzo[b]thiophene: Lacks the thiol group, resulting in different chemical properties and reactivity.

    Benzothiophene: A simpler structure without the tetrahydro modification, leading to distinct electronic and steric characteristics.

    Thiophene: A five-membered ring structure with sulfur, differing significantly in terms of reactivity and applications.

Uniqueness

4,5,6,7-Tetrahydro-1-benzothiophene-4-thiol is unique due to the presence of both the tetrahydro modification and the thiol group. This combination imparts specific chemical properties, such as increased nucleophilicity and the ability to form stable complexes with metals, making it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C8H10S2

Molekulargewicht

170.3 g/mol

IUPAC-Name

4,5,6,7-tetrahydro-1-benzothiophene-4-thiol

InChI

InChI=1S/C8H10S2/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5,7,9H,1-3H2

InChI-Schlüssel

RRKKBFDAGRFMGL-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C2=C(C1)SC=C2)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.